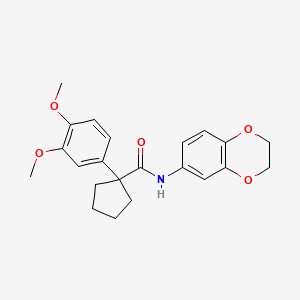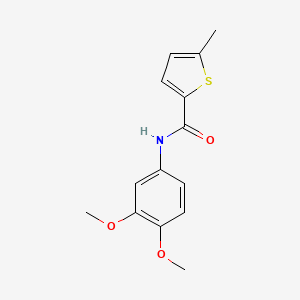![molecular formula C18H13IN2O3 B4776863 N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)
N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide
Übersicht
Beschreibung
N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide, also known as ICF01012, is a small molecule drug that has shown potential in various scientific research applications. It is a furamide derivative that has been synthesized using a specific method, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Wirkmechanismus
N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes. By inhibiting PDE4, N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide increases the levels of cAMP, which in turn leads to the activation of various signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of pain-related biomarkers such as substance P and calcitonin gene-related peptide (CGRP).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide is its specificity for PDE4. This makes it a valuable tool for studying the role of cAMP signaling pathways in various cellular processes. However, one of the limitations of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide. Another potential direction is the investigation of the effects of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide on other cellular processes that are regulated by cAMP signaling pathways. Finally, the potential therapeutic applications of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide in various disease models should be further explored.
Conclusion
In conclusion, N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide is a small molecule drug that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide, and its mechanism of action has been extensively studied. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. Its specificity for PDE4 makes it a valuable tool for studying the role of cAMP signaling pathways in various cellular processes. However, its relatively low solubility in aqueous solutions can be a limitation in certain experimental settings. There are several future directions for the study of N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide, including the development of more potent and selective PDE4 inhibitors and the investigation of its effects on other cellular processes.
Eigenschaften
IUPAC Name |
N-[3-[(3-iodophenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXASXRVYZEDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3-iodophenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B4776780.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4776807.png)
![N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4776811.png)
![N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4776819.png)


![8-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4776836.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776868.png)
![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)-4-methoxybenzaldehyde](/img/structure/B4776884.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)